molecular formula C11H14N2O2S B1476365 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one CAS No. 2098101-12-1

1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one

Cat. No.: B1476365
CAS No.: 2098101-12-1
M. Wt: 238.31 g/mol
InChI Key: YGNPDFOAVUBMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one (CAS 2098101-12-1) is a chemical intermediate of significant interest in pharmaceutical research and development, particularly in the synthesis of novel drug candidates . Its molecular structure, which features an aminopyrrolidine moiety linked to a thiophene ring via a carbonyl group, creates a valuable scaffold for designing molecules with targeted biological activity . This compound is primarily investigated for the development of therapies for neurological disorders, such as Alzheimer's disease, due to its potential to interact with specific enzymes and receptors in the brain . Furthermore, its chemical framework is utilized in creating inhibitors for various proteins involved in disease pathways . Researchers leverage this compound in medicinal chemistry to optimize critical pharmacokinetic properties, including solubility and bioavailability, in early-stage drug discovery programs . The compound has a molecular formula of C11H14N2O2S and a molecular weight of 238.31 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[5-(3-aminopyrrolidine-1-carbonyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-4-8(12)6-13/h2-3,8H,4-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNPDFOAVUBMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in the following areas:

  • Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiophene ring may enhance biological activity through electron-withdrawing properties, potentially leading to the development of novel anticancer therapies.
  • Neuropharmacology : The presence of the aminopyrrolidine group suggests potential interactions with neurotransmitter systems. Preliminary studies have explored its use in modulating synaptic transmission and neuroprotection, making it a candidate for treating neurodegenerative diseases.

Material Science

The compound's unique properties allow for applications in material science, particularly in:

  • Polymer Chemistry : As a building block, it can be polymerized to create new materials with tailored properties for applications in coatings, adhesives, and composites.
  • Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials for electronics and catalysis.

Biochemical Research

In biochemical studies, this compound can serve as a probe or tool for:

  • Enzyme Inhibition Studies : The compound's structural analogs have been used to inhibit specific enzymes, providing insights into enzyme mechanisms and potential pathways for therapeutic intervention.
  • Cellular Studies : Its application in cellular assays can help elucidate pathways involved in cell signaling and metabolism.

Case Study 1: Anticancer Activity

A study conducted on structurally related compounds demonstrated significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This suggests that 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one could be further explored for similar effects.

Case Study 2: Neuroprotective Effects

Research published in neuropharmacology journals highlighted the neuroprotective effects of aminopyrrolidine derivatives in models of oxidative stress. The findings indicated that these compounds could mitigate neuronal damage, supporting further investigation into their therapeutic potential in neurodegenerative disorders.

Data Table of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryDevelopment of anticancer and neuropharmacological agentsNovel therapies for cancer and CNS disorders
Material ScienceUse as a building block in polymers and nanomaterialsEnhanced material properties
Biochemical ResearchProbing enzyme activity and cellular mechanismsInsights into disease mechanisms

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on structural features , synthesis methods , physicochemical properties , and biological activities .

Structural Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one (Target) C₁₁H₁₄N₂O₂S 238.31 Thiophene core with 3-aminopyrrolidine carbonyl and acetyl groups.
1-(4-Bromophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b]triazol-4-yl)ethan-1-one C₂₃H₁₆BrN₃OS 466.36 Benzimidazotriazole fused ring system; bromophenyl substituent.
1-(3-(3-Amino-4-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one C₁₆H₁₅N₃O₂S 329.38 Pyrazoline ring with amino-hydroxyphenyl and thiophene substituents.
1-(5-Methylthiophen-2-yl)ethan-1-one C₇H₈OS 140.20 Simplified analog lacking the 3-aminopyrrolidine carbonyl group.

Key Observations :

  • Derivatives with fused aromatic systems (e.g., benzimidazotriazole in ) exhibit higher molecular weights and lipophilicity.

Key Observations :

  • The target compound’s synthesis is less documented but likely requires specialized coupling reagents, whereas analogs like those in rely on palladium-catalyzed cross-coupling.
Physicochemical Properties
Compound Name Solubility Trends Stability/Purity Reference
Target Compound Soluble in DMSO, ethanol; requires sonication. >98% purity; stable at -80°C
Benzimidazotriazole derivatives Low aqueous solubility due to aromatic bulk. Stability data not reported.
Pyrazoline-thiophene derivative Moderate solubility in polar aprotic solvents. Synthesized in 73–82% yields
1-(5-Methylthiophen-2-yl)ethan-1-one High solubility in organic solvents. Commercial availability; no purity data.

Key Observations :

  • The target compound’s aminopyrrolidine group may improve aqueous solubility relative to purely aromatic analogs like .

Key Observations :

  • Structural complexity (e.g., pyrazoline or triazole rings) correlates with enhanced bioactivity in analogs .

Preparation Methods

Pyrrolidine Ring Formation

  • The pyrrolidine ring is commonly synthesized via cyclization reactions starting from linear precursors containing amino and halide or carbonyl functional groups.
  • Classical methods include reductive amination or intramolecular nucleophilic substitution to close the five-membered ring.
  • Advanced synthetic approaches employ 1,3-dipolar cycloaddition reactions between azomethine ylides (nitrogen-based 1,3-dipoles) and alkenyl dipolarophiles to generate stereoselective pyrrolidine rings with desired substitution patterns.

Introduction of the Amino Group

  • The amino substituent at the 3-position of the pyrrolidine ring is introduced either by nucleophilic substitution or reductive amination.
  • Protection and deprotection strategies may be used to control selectivity and avoid side reactions.
  • Amino group introduction is critical for biological activity and is often optimized for yield and purity.

Attachment of the Thiophene Ring

  • The thiophene ring bearing the acetyl substituent at the 2-position is introduced via cross-coupling reactions such as Suzuki or Stille coupling.
  • The carbonyl linkage (carbonylation) between the aminopyrrolidine and thiophene ring is achieved through amide bond formation, typically by coupling an aminopyrrolidine derivative with a thiophene-2-carboxylic acid or its activated ester.
  • The acetyl group at the 1-position of the thiophene ring can be introduced either before or after the coupling step depending on synthetic convenience.

Amide Bond Formation

  • The key step is the formation of the amide bond between the aminopyrrolidine nitrogen and the thiophene-2-carbonyl group.
  • Common reagents include carbodiimides (e.g., EDC, DCC) or activated esters to facilitate coupling under mild conditions.
  • Reaction conditions are optimized to maximize yield and minimize side products.

Solvent and Stock Solution Preparation

  • The compound’s solubility profile suggests good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are preferred for stock solution preparation in research applications.
  • Stock solutions are prepared by dissolving accurately weighed amounts of the compound in solvents to achieve desired molar concentrations. For example:
Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 4.1962 0.8392 0.4196
5 mg 20.9811 4.1962 2.0981
10 mg 41.9622 8.3924 4.1962
  • Preparation of in vivo formulations involves sequential addition of solvents such as DMSO, PEG300, Tween 80, and water or corn oil, ensuring clarity at each step by vortexing, ultrasound, or heating.

Research Findings and Optimization Notes

  • The synthetic route is often optimized for yield, purity, and scalability, especially for pharmaceutical research applications targeting neurological disorders and enzyme inhibition.
  • Structural modifications on the pyrrolidine or thiophene rings can be explored to improve pharmacokinetic properties such as solubility and bioavailability.
  • Spectroscopic analysis (NMR, MS) and purity assessments are integral to confirming the structure and quality of the synthesized compound.
  • Biological testing and docking studies guide further synthetic modifications to enhance target specificity and potency.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Notes
Pyrrolidine ring formation Cyclization or 1,3-dipolar cycloaddition Azomethine ylides, alkenyl dipolarophiles Controls stereochemistry
Amino group introduction Nucleophilic substitution or reductive amination Amines, reducing agents May require protection/deprotection
Thiophene ring attachment Cross-coupling (Suzuki/Stille) Palladium catalysts, boronic acids or stannanes Introduces thiophene with acetyl
Amide bond formation Coupling with activated carboxylic acid derivatives Carbodiimides (EDC, DCC), activated esters Key linkage between pyrrolidine and thiophene
Stock solution prep Dissolution in polar aprotic solvents DMSO, DMF Concentration adjusted per use

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.